
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Therefore, SYK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
作用机制
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits SYK by binding to its ATP-binding site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. Specifically, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits the phosphorylation of B-cell linker protein (BLNK) and downstream effectors such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK).
Biochemical and Physiological Effects:
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. In addition, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is its potency and selectivity for SYK, which makes it a useful tool for studying the role of SYK in B-cell signaling and function. However, one limitation is that 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide may not fully recapitulate the effects of genetic knockout or knockdown of SYK, which may have additional or compensatory effects on downstream signaling pathways.
未来方向
There are several future directions for the development and application of SYK inhibitors such as 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of interest is the combination of SYK inhibitors with other targeted therapies, such as BTK inhibitors or immune checkpoint inhibitors, to improve their efficacy and reduce the risk of resistance. Another area of interest is the use of SYK inhibitors in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell function and cytokine production. Finally, the development of more potent and selective SYK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
合成方法
The synthesis of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonamide with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a palladium catalyst to form the desired product. The final step involves the introduction of a propoxy group using propyl bromide and potassium carbonate.
科学研究应用
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide was also shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.
属性
产品名称 |
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C16H20N2O3S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-8-21-15-9-13(3)16(10-12(15)2)22(19,20)18-14-6-5-7-17-11-14/h5-7,9-11,18H,4,8H2,1-3H3 |
InChI 键 |
HBDVURGDTBQSDZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



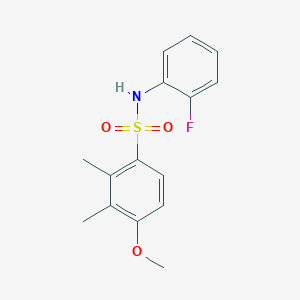
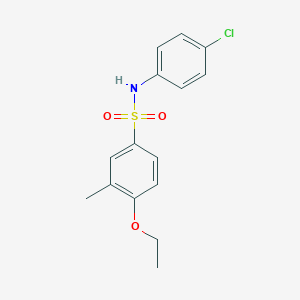
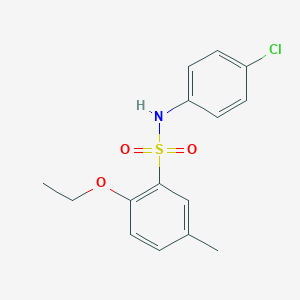
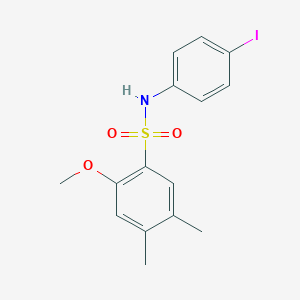
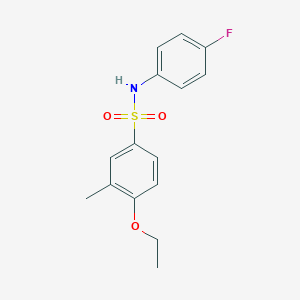
![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
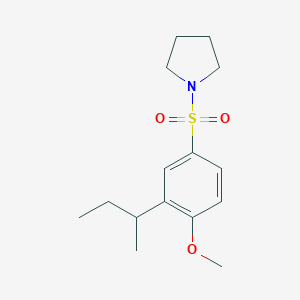
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)



